• This product is not intended for human or veterinary use. For research use only.
  • Catalog No.:  S524004
  • CAS No.:  2030-63-9
  • Molecular Formula:  C27H22Cl2N4
  • Molecular Weight:  473.4 g/mol
  • Purity:  >98% (or refer to the Certificate of Analysis)
  • Availability:   Please inquire
  • Price:   Please inquire
CAS Number


Product Name




Molecular Formula


Molecular Weight

473.4 g/mol


Reddish-brown solid powder.


>98% (or refer to the Certificate of Analysis)



InChI Key




Melting Point

210-212 °C
211.0 °C


0.225 mg/L (virtually insoluble)
1.51e-03 g/L
0.3 [ug/mL]


B 663
G 30,320

Shell Life

>2 years if stored properly

Drug Indication

Clofazimine is indicated for the treatment of lepromatous leprosy, including dapsone-resistant lepromatous leprosy and lepromatous leprosy complicated by erythema nodosum leprosum.[L13802] To prevent the development of drug resistance, it should be used only in combination with other antimycobacterial leprosy treatments.

Canonical SMILES


Livertox Summary

Clofazimine is a fat soluble, brick red dye that is used in combination with other agents in the therapy of leprosy. Clofazimine, by itself, has not been associated with serum aminotransferase elevations during therapy or to instances of clinically apparent acute liver injury.

Drug Classes

Antiinfective Agents


Clofazimine exerts a slow bactericidal effect on Mycobacterium leprae (Hansen's bacillus) due primarily to its action on the bacterial outer membrane, though there is some evidence that activity on the bacterial respiratory chain and ion transporters may play a role.[A203144] It also exerts anti-inflammatory properties due to the suppression of T-lymphocyte activity. Clofazimine has a relatively long duration of action owing to its long residence time in the body, but is still administered daily. Approximately 75-100% of patients receiving clofazimine will experience an orange-pink to brownish-black discoloration of the skin, conjunctivae, and bodily fluids.[L13802] Skin discoloration may take several months or years to reverse following the cessation of therapy. Clofazimine has also been implicated in abdominal obstruction, in some cases fatal, due to the deposition of drug and formation of crystals in the intestinal mucosa - complaints of abdominal pain and nausea/vomiting should be investigated promptly, and the doses of clofazimine should be lowered or discontinued if it is found to be the culprit.[L13802] Its use should be avoided in patients with hepatic dysfunction.[L13802]
Clofazimine is a phenazine dye with anti-mycobacterial and anti-inflammatory activities. The exact mechanism through which clofazimine exerts its effect is unknown. However, it binds preferentially to mycobacterial DNA, thereby inhibiting DNA replication and cell growth. Clofazimine has a slow bactericidal effect on Mycobacterium leprae and is active against various other Mycobacteria.

MeSH Pharmacological Classification

Leprostatic Agents

ATC Code

J - Antiinfectives for systemic use
J04 - Antimycobacterials
J04B - Drugs for treatment of lepra
J04BA - Drugs for treatment of lepra
J04BA01 - Clofazimine

Mechanism of Action

Although the precise mechanism(s) of action of clofazimine have not been elucidated, its antimicrobial activity appears to be membrane-directed. It was previously thought that, due to its lipophilicity, clofazimine participated in the generation of intracellular reactive oxygen species (ROS) via redox cycling, specifically H2O2 and superoxide, which then exerted an antimicrobial effect.[A203144] A more recent and compelling theory involves clofazimine interacting with bacterial membrane phospholipids to generate antimicrobial lysophospholipids - bactericidal efficacy may, then, arise from the combined membrane-destabilizing effects of both clofazimine and lysophospholipids, which interfere with K+ uptake and, ultimately, ATP production.[A203144,L13802] The anti-inflammatory activity of clofazimine is the result of its inhibition of T-lymphocyte activation and proliferation.[L13802] Several mechanisms have been proposed, including direct antagonism of T-cell Kv 1.3 potassium channels and indirect action by promoting the release of E-series prostaglandins and reactive oxygen species from bystander neutrophils and monocytes.

MeSH Tree

Chemicals and Drugs Category
Heterocyclic Compounds
Heterocyclic Compounds, Fused-Ring
Heterocyclic Compounds, 3-Ring

ChEBI Ontology

chemical entity
molecular entity
main group molecular entity
p-block molecular entity
carbon group molecular entity
organic molecular entity
heteroorganic entity
organic heterocyclic compound
organic heteropolycyclic compound
organic heterotricyclic compound

Physical Description


Other CAS



Title: Optimization of the clofazimine structure leads to a highly water-soluble C3-aminopyridinyl riminophenazine endowed with improved anti-Wnt and anti-cancer activity in vitro and in vivo
Journal name: Eur J Med Chem
Journal date: 2021 Oct 15;222:113562.
Doi: 10.1016/j.ejmech.2021.113562.
Author: Alexey Koval
Ivan Bassanini
Jiabin Xu
Michele Tonelli
Vito Boido
Fabio Sparatore
Frederic Amant
Daniela Annibali
Eleonora Leucci
Anna Sparatore
Vladimir L Katanaev
Abstract: Triple-negative breast cancer (TNBC) is a cancer subtype critically dependent upon excessive activation of Wnt pathway. The anti-mycobacterial drug clofazimine is an efficient inhibitor of canonical Wnt signaling in TNBC, reducing tumor cell proliferation in vitro and in animal models. These properties make clofazimine a candidate to become first targeted therapy against TNBC. In this work, we optimized the clofazimine structure to enhance its water solubility and potency as a Wnt inhibitor. After extensive structure-activity relationships investigations, the riminophenazine 5-(4-(chlorophenyl)-3-((2-(piperazin-1-yl)ethyl)imino)-N-(pyridin-3-yl)-3,5-dihydrophenazin-2-amine (MU17) was identified as the new lead compound for the riminophenazine-based targeted therapy against TNBC and Wnt-dependent cancers. Compared to clofazimine, the water-soluble MU17 displayed a 7-fold improved potency against Wnt signaling in TNBC cells resulting in on-target suppression of tumor growth in a patient-derived mouse model of TNBC. Moreover, allowing the administration of reduced yet effective dosages, MU17 displayed no adverse effects, most notably no clofazimine-related skin coloration.

Title: Clofazimine functionalized polymeric nanoparticles for brain delivery in the tuberculosis treatment
Journal name: Int J Pharm
Journal date: 2021 Jun 1;602:120655.
Doi: 10.1016/j.ijpharm.2021.120655.
Author: Renata Ribeiro de Castro
Flavia Almada do Carmo
Cláudia Martins
Alice Simon
Valeria Pereira de Sousa
Carlos Rangel Rodrigues
Lucio Mendes Cabral
Bruno Sarmento
Abstract: Central nervous system tuberculosis (CNS-TB) is the most severe form of the disease especially due to the inability of therapeutics to cross the blood-brain barrier (BBB). Clofazimine (CFZ) stands out for presenting high in vitro activity against multi-drug resistant strains of Mycobacterium tuberculosis, however, CFZ physicochemical and pharmacokinetics properties limit drug penetration into the CNS and, consequently, its clinical use. The aim of this work was to develop polymeric nanoparticles (NPs) of poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG) loaded with CFZ and functionalized with a transferrin receptor (TfR)-binding peptide, aiming brain drug delivery for CNS-TB treatment by the intravenous route. The poor water solubility and high lipophilicity of CFZ was overcome through its entrapment into PLGA-PEG NPs manufactured by both conventional and microfluidic techniques using the nanoprecipitation principle. In vitro studies in brain endothelial hCMEC/D3 cells demonstrated that CFZ incorporation into the NPs was advantageous to reduce drug cytotoxicity. The TfR-binding peptide-functionalized NPs showed superior cell interaction and higher CFZ permeability across hCMEC/D3 cell monolayers compared to the non-functionalized NP control, thus indicating the efficacy of the functionalization strategy on providing CFZ transport through the BBB in vitro. The functionalized NPs demonstrate suitability for CFZ biological administration, suggested with low plasma protein binding, off-target biodistribution and precise delivery of CFZ towards the brain parenchyma.

Title: A case of orofacial granulomatosis evolving into Melkersson Rosenthal syndrome in a child treated with a steroid free regimen of Clofazimine and Minocycline
Journal name: Dermatol Ther
Journal date: 2021 Jul;34(4):e15009.
Doi: 10.1111/dth.15009.
Author: Soumya Sachdeva
Alok Raina
Kabir Sardana
Purnima Malhotra
Abstract: Orofacial granulomatosis (OFG) is a rare disorder with varied etiological, immunological and infectious mechanisms implicated and is believed to be a umbrella term which includes Melkersson Rosethal syndrome (MRS). We describe a 17 year old female who was diagnosed with OFG and was successfully treated with a combination of minocycline and clofazimine without oral steroids with significant improvement within 1 month of therapy.

Title: Clofazimine: A potential therapeutic option for severe COVID-19
Journal name: Med Hypotheses
Journal date: 2021 May;150:110535.
Doi: 10.1016/j.mehy.2021.110535.
Author: Areej Mohamed Ateya

Title: Targeting of eIF6-driven translation induces a metabolic rewiring that reduces NAFLD and the consequent evolution to hepatocellular carcinoma
Journal name: Nat Commun
Journal date: 2021 Aug 12;12(1):4878.
Doi: 10.1038/s41467-021-25195-1.
Author: Alessandra Scagliola
Annarita Miluzio
Gabriele Ventura
Stefania Oliveto
Chiara Cordiglieri
Nicola Manfrini
Delia Cirino
Sara Ricciardi
Luca Valenti
Guido Baselli
Roberta D'Ambrosio
Marco Maggioni
Daniela Brina
Alberto Bresciani
Stefano Biffo
Abstract: A postprandial increase of translation mediated by eukaryotic Initiation Factor 6 (eIF6) occurs in the liver. Its contribution to steatosis and disease is unknown. In this study we address whether eIF6-driven translation contributes to disease progression. eIF6 levels increase throughout the progression from Non-Alcoholic Fatty Liver Disease (NAFLD) to hepatocellular carcinoma. Reduction of eIF6 levels protects the liver from disease progression. eIF6 depletion blunts lipid accumulation, increases fatty acid oxidation (FAO) and reduces oncogenic transformation in vitro. In addition, eIF6 depletion delays the progression from NAFLD to hepatocellular carcinoma, in vivo. Mechanistically, eIF6 depletion reduces the translation of transcription factor C/EBPβ, leading to a drop in biomarkers associated with NAFLD progression to hepatocellular carcinoma and preserves mitochondrial respiration due to the maintenance of an alternative mTORC1-eIF4F translational branch that increases the expression of transcription factor YY1. We provide proof-of-concept that in vitro pharmacological inhibition of eIF6 activity recapitulates the protective effects of eIF6 depletion. We hypothesize the existence of a targetable, evolutionarily conserved translation circuit optimized for lipid accumulation and tumor progression.

Title: The Iron Chelator Desferrioxamine Increases the Efficacy of Bedaquiline in Primary Human Macrophages Infected with BCG
Journal name: Int J Mol Sci
Journal date: 2021 Mar 13;22(6):2938.
Doi: 10.3390/ijms22062938.
Author: Christina Cahill
Fiona O'Connell
Karl M Gogan
Donal J Cox
Sharee A Basdeo
Jacintha O'Sullivan
Stephen V Gordon
Joseph Keane
James J Phelan
Abstract: For over 50 years, patients with drug-sensitive and drug-resistant tuberculosis have undergone long, arduous, and complex treatment processes with several antimicrobials. With the prevalence of drug-resistant strains on the rise and new therapies for tuberculosis urgently required, we assessed whether manipulating iron levels in macrophages infected with mycobacteria offered some insight into improving current antimicrobials that are used to treat drug-resistant tuberculosis. We investigated if the iron chelator, desferrioxamine, can support the function of human macrophages treated with an array of second-line antimicrobials, including moxifloxacin, bedaquiline, amikacin, clofazimine, linezolid and cycloserine. Primary human monocyte-derived macrophages were infected with Bacillus Calmette-Guérin (BCG), which is pyrazinamide-resistant, and concomitantly treated for 5 days with desferrioxamine in combination with each one of the second-line tuberculosis antimicrobials. Our data indicate that desferrioxamine used as an adjunctive treatment to bedaquiline significantly reduced the bacterial load in human macrophages infected with BCG. Our findings also reveal a link between enhanced bactericidal activity and increases in specific cytokines, as the addition of desferrioxamine increased levels of IFN-γ, IL-6, and IL-1β in BCG-infected human monocyte-derived macrophages (hMDMs) treated with bedaquiline. These results provide insight, and an in vitro proof-of-concept, that iron chelators may prove an effective adjunctive therapy in combination with current tuberculosis antimicrobials.

Title: Effect of Clofazimine Concentration on QT Prolongation in Patients Treated for Tuberculosis
Journal name: Antimicrob Agents Chemother
Journal date: 2021 Jun 17;65(7):e0268720.
Doi: 10.1128/AAC.02687-20.
Author: Mahmoud Tareq Abdelwahab
Richard Court
Daniel Everitt
Andreas H Diacon
Rodney Dawson
Elin M Svensson
Gary Maartens
Paolo Denti
Abstract: Clofazimine is classified as a WHO group B drug for the treatment of rifampin-resistant tuberculosis. QT prolongation, which is associated with fatal cardiac arrhythmias, is caused by several antitubercular drugs, including clofazimine, but there are no data quantifying the effect of clofazimine concentration on QT prolongation. Our objective was to describe the effect of clofazimine exposure on QT prolongation. Fifteen adults drug-susceptible tuberculosis patients received clofazimine monotherapy as 300 mg daily for 3 days, followed by 100 mg daily in one arm of a 2-week, multiarm early bactericidal activity trial in South Africa. Pretreatment Fridericia-corrected QT (QTcF) (105 patients, 524 electrocardiograms [ECGs]) and QTcFs from the clofazimine monotherapy arm matched with clofazimine plasma concentrations (199 ECGs) were interpreted with a nonlinear mixed-effects model. Clofazimine was associated with significant QT prolongation described by a maximum effect (
) function. We predicted clofazimine exposures using 100-mg daily doses and 2 weeks of loading with 200 and 300 mg daily, respectively. The expected proportions of patients with QTcF change from baseline above 30 ms (ΔQTcF > 30) were 2.52%, 11.6%, and 23.0% for 100-, 200-, and 300-mg daily doses, respectively. At steady state, the expected proportion with ΔQTcF of >30 ms was 23.7% and with absolute QTcF of >450 ms was 3.42% for all simulated regimens. The use of loading doses of 200 and 300 mg is not predicted to expose patients to an increased risk of QT prolongation, compared with the current standard treatment, and is, therefore, an alternative option for more quickly achieving therapeutic concentrations.

Title: Clofazimine broadly inhibits coronaviruses including SARS-CoV-2
Journal name: Nature
Journal date: 2021 May;593(7859):418-423.
Doi: 10.1038/s41586-021-03431-4.
Author: Shuofeng Yuan
Xin Yin
Xiangzhi Meng
Jasper Fuk-Woo Chan
Zi-Wei Ye
Laura Riva
Lars Pache
Chris Chun-Yiu Chan
Pok-Man Lai
Chris Chung-Sing Chan
Vincent Kwok-Man Poon
Andrew Chak-Yiu Lee
Naoko Matsunaga
Yuan Pu
Chun-Kit Yuen
Jianli Cao
Ronghui Liang
Kaiming Tang
Li Sheng
Yushen Du
Wan Xu
Chit-Ying Lau
Ko-Yung Sit
Wing-Kuk Au
Runming Wang
Yu-Yuan Zhang
Yan-Dong Tang
Thomas Mandel Clausen
Jessica Pihl
Juntaek Oh
Kong-Hung Sze
Anna Jinxia Zhang
Hin Chu
Kin-Hang Kok
Dong Wang
Xue-Hui Cai
Jeffrey D Esko
Ivan Fan-Ngai Hung
Ronald Adolphus Li
Honglin Chen
Hongzhe Sun
Dong-Yan Jin
Ren Sun
Sumit K Chanda
Kwok-Yung Yuen
Abstract: The COVID-19 pandemic is the third outbreak this century of a zoonotic disease caused by a coronavirus, following the emergence of severe acute respiratory syndrome (SARS) in 2003
and Middle East respiratory syndrome (MERS) in 2012
. Treatment options for coronaviruses are limited. Here we show that clofazimine-an anti-leprosy drug with a favourable safety profile
-possesses inhibitory activity against several coronaviruses, and can antagonize the replication of SARS-CoV-2 and MERS-CoV in a range of in vitro systems. We found that this molecule, which has been approved by the US Food and Drug Administration, inhibits cell fusion mediated by the viral spike glycoprotein, as well as activity of the viral helicase. Prophylactic or therapeutic administration of clofazimine in a hamster model of SARS-CoV-2 pathogenesis led to reduced viral loads in the lung and viral shedding in faeces, and also alleviated the inflammation associated with viral infection. Combinations of clofazimine and remdesivir exhibited antiviral synergy in vitro and in vivo, and restricted viral shedding from the upper respiratory tract. Clofazimine, which is orally bioavailable and comparatively cheap to manufacture, is an attractive clinical candidate for the treatment of outpatients and-when combined with remdesivir-in therapy for hospitalized patients with COVID-19, particularly in contexts in which costs are an important factor or specialized medical facilities are limited. Our data provide evidence that clofazimine may have a role in the control of the current pandemic of COVID-19 and-possibly more importantly-in dealing with coronavirus diseases that may emerge in the future.

Clofazimine is a phenazine dye with anti-mycobacterial and anti-inflammatory activities. The exact mechanism through which clofazimine exerts its effect is unknown. However, it binds preferentially to mycobacterial DNA, thereby inhibiting DNA replication and cell growth. Clofazimine has a slow bactericidal effect on Mycobacterium leprae and is active against various other Mycobacteria.
Clofazimine is a fat soluble, brick red dye that is used in combination with other agents in the therapy of leprosy. Clofazimine, by itself, has not been associated with serum aminotransferase elevations during therapy or to instances of clinically apparent acute liver injury.
Clofazimine is 3-Isopropylimino-3,5-dihydro-phenazine in which the hydrogen at position 5 is substituted substituted by a 4-chlorophenyl group, and that at position 2 is substituted by a (4-chlorophenyl)amino group. A dark red crystalline solid, clofazimine is an antimycobacterial and is one of the main drugs used for the treatment of multi-bacillary leprosy. However, it can cause red/brown discolouration of the skin, so other treatments are often preferred in light-skinned patients. It has a role as a leprostatic drug, a non-steroidal anti-inflammatory drug and a dye. It is a member of phenazines and a member of monochlorobenzenes.

1: Ferro BE, Meletiadis J, Wattenberg M, de Jong A, van Soolingen D, Mouton JW, van Ingen J. Clofazimine prevents the regrowth of Mycobacterium abscessus and Mycobacterium avium type strains exposed to amikacin and clarithromycin. Antimicrob Agents Chemother. 2015 Dec 7. pii: AAC.02615-15. [Epub ahead of print] PubMed PMID: 26643335.
2: Jarand J, Davis JP, Cowie RL, Field SK, Fisher DA. Long Term Follow Up Of Mycobacterium Avium Complex Lung Disease In Patients Treated With Regimens Including Clofazimine and/or Rifampin. Chest. 2015 Oct 29. doi: 10.1378/chest.15-0543. [Epub ahead of print] PubMed PMID: 26513209.
3: López-Gavín A, Tudó G, Vergara A, Hurtado JC, Gonzalez-Martín J. In vitro activity against Mycobacterium tuberculosis of levofloxacin, moxifloxacin and UB-8902 in combination with clofazimine and pretomanid. Int J Antimicrob Agents. 2015 Nov;46(5):582-5. doi: 10.1016/j.ijantimicag.2015.08.004. Epub 2015 Sep 7. PubMed PMID: 26421981.
4: Officioso A, Alzoubi K, Manna C, Lang F. Clofazimine Induced Suicidal Death of Human Erythrocytes. Cell Physiol Biochem. 2015;37(1):331-41. doi: 10.1159/000430357. Epub 2015 Aug 24. PubMed PMID: 26316080.
5: Faouzi M, Starkus J, Penner R. State-dependent blocking mechanism of Kv 1.3 channels by the antimycobacterial drug clofazimine. Br J Pharmacol. 2015 Nov;172(21):5161-73. doi: 10.1111/bph.13283. Epub 2015 Oct 9. PubMed PMID: 26276903.
6: Baijnath S, Naiker S, Shobo A, Moodley C, Adamson J, Ngcobo B, Bester LA, Singh S, Kruger HG, Naicker T, Govender T. Evidence for the presence of clofazimine and its distribution in the healthy mouse brain. J Mol Histol. 2015 Oct;46(4-5):439-42. doi: 10.1007/s10735-015-9634-3. Epub 2015 Jul 25. PubMed PMID: 26208572.
7: Roy K, Sil A, Das NK, Bandyopadhyay D. Effectiveness and safety of clofazimine and pentoxifylline in type 2 lepra reaction: a double-blind, randomized, controlled study. Int J Dermatol. 2015 Nov;54(11):1325-32. doi: 10.1111/ijd.12793. Epub 2015 Jun 20. PubMed PMID: 26094723.
8: Zhang S, Chen J, Cui P, Shi W, Zhang W, Zhang Y. Identification of novel mutations associated with clofazimine resistance in Mycobacterium tuberculosis. J Antimicrob Chemother. 2015 Sep;70(9):2507-10. doi: 10.1093/jac/dkv150. Epub 2015 Jun 4. PubMed PMID: 26045528; PubMed Central PMCID: PMC4539095.
9: Converse PJ, Tyagi S, Xing Y, Li SY, Kishi Y, Adamson J, Nuermberger EL, Grosset JH. Efficacy of Rifampin Plus Clofazimine in a Murine Model of Mycobacterium ulcerans Disease. PLoS Negl Trop Dis. 2015 Jun 4;9(6):e0003823. doi: 10.1371/journal.pntd.0003823. eCollection 2015 Jun. PubMed PMID: 26042792.
10: Lechartier B, Cole ST. Mode of Action of Clofazimine and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis. Antimicrob Agents Chemother. 2015 Aug;59(8):4457-63. doi: 10.1128/AAC.00395-15. Epub 2015 May 18. PubMed PMID: 25987624; PubMed Central PMCID: PMC4505229.


* For orders by credit card, we will send you a digital invoice so you can place an order online.